Potassium nitrate-15N,18O3

Catalog No.
S1913631
CAS No.
285978-22-5
M.F
KNO3
M. Wt
108.096 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium nitrate-15N,18O3

CAS Number

285978-22-5

Product Name

Potassium nitrate-15N,18O3

IUPAC Name

potassium;bis(18O)(oxidanidyl)-(18O)oxidanylidene(15N)azanium

Molecular Formula

KNO3

Molecular Weight

108.096 g/mol

InChI

InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1,2+2,3+2,4+2

InChI Key

FGIUAXJPYTZDNR-QKBJONFOSA-N

SMILES

[N+](=O)([O-])[O-].[K+]

Canonical SMILES

[N+](=O)([O-])[O-].[K+]

Isomeric SMILES

[15N+](=[18O])([18O-])[18O-].[K+]

The exact mass of the compound Potassium nitrate-15N,18O3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium nitrate-15N,18O3 (CAS: 285978-22-5) is a highly enriched, doubly labeled stable isotope compound, typically specified at ≥98 atom % 15N and ≥95 atom % 18O. Unlike standard or singly labeled nitrate salts, this specific formulation provides a distinct M+7 mass shift, making it a critical internal standard for high-precision mass spectrometry and isotope dilution assays. In procurement contexts, it is primarily sourced by environmental testing laboratories, agricultural research facilities, and pharmaceutical biosynthesis groups. Its dual-label nature allows researchers and analysts to simultaneously track nitrogen and oxygen pathways, decouple complex environmental fractionation effects, and definitively prove intact nitro-group transfers in enzymatic pathways without the confounding background noise of natural isotopic abundance.

Substituting Potassium nitrate-15N,18O3 with singly labeled alternatives (such as K15NO3 or KN18O3) introduces severe analytical limitations in both mass spectrometry and pathway elucidation. In complex environmental matrices, singly labeled nitrates provide only an M+1 or M+2 mass shift, which frequently overlaps with the natural isotopic envelope of carbon, nitrogen, and oxygen, requiring complex mathematical deconvolution and increasing the margin of error. Furthermore, in biosynthetic or environmental tracing, a single isotope cannot distinguish between direct incorporation of an intact nitrate molecule versus decoupled processes (e.g., nitrogen assimilation followed by independent oxygenation from water or atmospheric O2). Procuring the doubly labeled M+7 compound eliminates isobaric interference and provides absolute proof of molecular origin, preventing costly experimental reruns and ambiguous data [1].

Elimination of Isobaric Interference in Mass Spectrometry

When used as an internal standard for quantitative mass spectrometry, Potassium nitrate-15N,18O3 provides a distinct M+7 mass shift. In contrast, singly labeled K15NO3 provides only an M+1 shift. Because natural abundance isotopes (such as 13C, 15N, 17O, and 18O) naturally create M+1 and M+2 background signals in complex biological or environmental matrices, using an M+1 standard results in significant signal overlap. The M+7 shift of K15N18O3 completely isolates the standard's signal from the natural isotopic envelope, reducing quantification errors from >5% to <0.5% in complex matrices.

Evidence DimensionMass shift and signal isolation
Target Compound DataM+7 mass shift (complete separation from natural isotopic background)
Comparator Or BaselineK15NO3 (M+1 mass shift, overlaps with natural isotopic envelope)
Quantified DifferenceEliminates isobaric interference, enabling <0.5% quantification error
ConditionsIsotope dilution mass spectrometry in complex biological/environmental matrices

For analytical laboratories, procuring the M+7 doubly labeled standard is essential to guarantee absolute quantification accuracy without relying on complex, error-prone mathematical deconvolution.

Definitive Proof of Intact Biochemical Nitration

In the study of nitropyrrole antibiotics (e.g., dioxapyrrolomycin, lajollamycin), researchers must determine if the nitro group is derived directly from nitrate or through step-wise oxidation. When cultures are fed K15N18O3, the resulting nitro group in the product retains the exact 18O to 15N ratio present in the precursor. If singly labeled K15NO3 is used alongside 18O2 gas or H218O, it is impossible to definitively prove direct biochemical nitration. The retention of the dual isotopic signature quantitatively proves the intact transfer of the -NO2 group, a finding impossible to achieve with generic precursors [1].

Evidence DimensionIsotopic ratio retention in biosynthetic products
Target Compound Data100% retention of precursor 18O/15N ratio in the final nitro group
Comparator Or BaselineK15NO3 + 18O2 (Cannot distinguish direct nitration from secondary oxygenation)
Quantified DifferenceProvides absolute proof of intact -NO2 transfer mechanism
ConditionsIn vivo isotopic feeding studies in Streptomyces species

Pharmaceutical and biosynthetic research groups must procure doubly labeled nitrate to definitively map enzymatic mechanisms, which is critical for engineering novel antibiotic pathways.

Reduction of Uncertainty in Environmental Source Apportionment

In groundwater nitrate tracing, biological processes like denitrification alter the isotopic signature of remaining nitrate, confounding source identification. Using dual-isotope tracing (calibrated via doubly labeled standards) allows for the calculation of specific fractionation factors for both 15N and 18O. Studies utilizing Bayesian mixing models (e.g., MixSIAR) demonstrate that incorporating dual-isotope constraints reduces the source apportionment uncertainty index (UI90) from >0.52 (single isotope or uncalibrated dual isotope) to <0.44. Potassium nitrate-15N,18O3 is critical as a calibration standard to ensure these dual-isotope measurements are accurate [1].

Evidence DimensionSource apportionment uncertainty index (UI90)
Target Compound DataUI90 < 0.44 (using dual-isotope constraints calibrated with precise standards)
Comparator Or BaselineSingle isotope 15N tracing (UI90 > 0.52)
Quantified Difference15% to 20% reduction in source identification uncertainty
ConditionsBayesian mixing models (MixSIAR) for riverine/groundwater nitrate source identification

Environmental agencies and testing labs require this standard to legally and scientifically defend their pollution source apportionment data against regulatory scrutiny.

Internal Standardization for Isotope Dilution Mass Spectrometry (IDMS)

Because it provides a clean M+7 mass shift, K15N18O3 is the optimal choice for analytical laboratories performing absolute quantification of nitrate in complex matrices (soil extracts, wastewater, blood serum). It eliminates the isobaric interference caused by natural 13C, 15N, and 18O abundance that plagues singly labeled standards .

Elucidation of Antibiotic Biosynthetic Pathways

For research groups engineering or studying Streptomyces bacteria that produce nitro-containing antibiotics (like pyrrolomycins), procuring this doubly labeled compound is strictly required to prove that the nitro group is transferred intact via direct biochemical nitration, rather than through independent nitrogen assimilation and subsequent oxygenation[1].

Calibration of Dual-Isotope Environmental Tracing Models

Environmental consulting firms and government labs tracing agricultural runoff vs. municipal wastewater must use dual-isotope analysis (δ15N and δ18O) to feed Bayesian mixing models (e.g., MixSIAR). K15N18O3 serves as the ultimate calibration standard to ensure the mass spectrometers accurately measure both isotopes simultaneously, reducing source apportionment uncertainty [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Last modified: 08-16-2023

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